butyl 4-[2-(2-cyclopropaneamido-1,3-thiazol-4-yl)acetamido]benzoate
Description
Butyl 4-[2-(2-cyclopropaneamido-1,3-thiazol-4-yl)acetamido]benzoate is a synthetic organic compound featuring a benzoate ester core linked to a thiazole ring via an acetamido bridge. The thiazole moiety is substituted at the 2-position with a cyclopropaneamido group, conferring unique steric and electronic properties. Its structure combines lipophilic (butyl ester) and polar (amide, thiazole) regions, which may influence solubility, bioavailability, and target binding .
Properties
IUPAC Name |
butyl 4-[[2-[2-(cyclopropanecarbonylamino)-1,3-thiazol-4-yl]acetyl]amino]benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N3O4S/c1-2-3-10-27-19(26)14-6-8-15(9-7-14)21-17(24)11-16-12-28-20(22-16)23-18(25)13-4-5-13/h6-9,12-13H,2-5,10-11H2,1H3,(H,21,24)(H,22,23,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XNTJCYLSPIFCHI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC(=O)C1=CC=C(C=C1)NC(=O)CC2=CSC(=N2)NC(=O)C3CC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Thiazole derivatives, which this compound is a part of, have been found to exhibit a wide range of biological activities. They have been associated with antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules.
Mode of Action
Thiazole derivatives are known to interact with their targets in various ways, depending on the specific biological activity they exhibit. The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom.
Comparison with Similar Compounds
Table 1: Structural and Physicochemical Comparison
Notes: *Target compound’s exact formula and weight are inferred from structural similarity to F042-0498, excluding the chlorine substituent. †Assumed formula: C₄H₉ (butyl) + C₇H₅O₂ (benzoate) + C₄H₅N₂OS (thiazole-cyclopropaneamido) + C₂H₄N₂O (acetamido). ‡Calculated based on inferred formula.
Key Comparative Insights:
Structural Variations: The target compound and F042-0498 both retain the benzoate ester and thiazole-acetamido backbone. However, F042-0498 replaces the cyclopropaneamido group with a 4-chlorophenyl carbamate, introducing a halogenated aromatic system . This substitution likely increases polarity and may influence hydrogen-bonding interactions. Y203-5909 lacks the benzoate ester but incorporates a nitro group on the thiazole’s 4-position phenyl ring.
Molecular Weight and Lipophilicity :
- The target compound’s molecular weight (~469.56 g/mol) is comparable to F042-0498 (486.98 g/mol), suggesting similar bioavailability challenges typical of larger molecules. In contrast, Y203-5909’s lower weight (289.31 g/mol) may improve membrane permeability.
- The butyl ester in the target compound and F042-0498 increases lipophilicity, which could enhance tissue penetration but reduce aqueous solubility.
The 4-chlorophenyl group in F042-0498 adds a hydrophobic, electron-deficient moiety, which might improve π-π stacking with aromatic residues in proteins. The nitro group in Y203-5909 could make the compound more reactive, posing stability issues but offering a handle for further chemical modifications.
Similar strategies might apply for thiazole-based systems .
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